molecular formula C23H22BrN3O5 B12412175 Chitin synthase inhibitor 5

Chitin synthase inhibitor 5

Cat. No.: B12412175
M. Wt: 500.3 g/mol
InChI Key: OGFJSCZAUVWZAU-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitin synthase inhibitor 5 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a crucial structural component found in the cell walls of fungi, the exoskeletons of insects, and the shells of crustaceans. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 5 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the synthesis .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions: Chitin synthase inhibitor 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions include modified derivatives of this compound with enhanced inhibitory activity and improved pharmacokinetic properties .

Scientific Research Applications

Chitin synthase inhibitor 5 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of chitin synthesis and inhibition. In biology, it serves as a valuable probe to investigate the role of chitin in various organisms. In medicine, it is explored for its potential as an antifungal and insecticidal agent. Additionally, in industry, it is used in the development of new antifungal treatments and insecticides .

Mechanism of Action

Chitin synthase inhibitor 5 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to their death. The molecular targets involved include the catalytic domain of chitin synthase and the chitin-conducting transmembrane channel .

Comparison with Similar Compounds

Chitin synthase inhibitor 5 is unique in its high specificity and potency compared to other chitin synthase inhibitors. Similar compounds include polyoxin B, nikkomycin, and isavuconazole. While these compounds also target chitin synthase, this compound exhibits superior inhibitory activity and a broader spectrum of antifungal and insecticidal effects .

Properties

Molecular Formula

C23H22BrN3O5

Molecular Weight

500.3 g/mol

IUPAC Name

(E)-N-(4-bromophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide

InChI

InChI=1S/C23H22BrN3O5/c1-31-17-6-7-19-18(14-17)23(32-22(30)26-19)10-12-27(13-11-23)21(29)9-8-20(28)25-16-4-2-15(24)3-5-16/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+

InChI Key

OGFJSCZAUVWZAU-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=C(C=C4)Br

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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